
AAT-008
Overview
Description
AAT-008 is a novel, potent, and selective prostaglandin E2 (PGE2) receptor subtype 4 (EP4) antagonist with demonstrated radiosensitizing and immunomodulatory effects in preclinical cancer models. It binds to human EP4 receptors with high affinity (IC₅₀ = 16.3 nM in functional assays) and exhibits >1,000-fold selectivity over other PGE2 receptor subtypes (EP1, EP2, EP3) . Developed by AskAt Inc. (Japan), this compound has shown promise in enhancing radiotherapy efficacy by stimulating effector T cells (Teff) and reducing regulatory T cells (Treg) in tumors, thereby improving the Teff/Treg ratio . Preclinical studies in murine colon cancer (CT26WT) and triple-negative breast cancer (TNBC) models revealed significant tumor growth delay when combined with radiation, particularly at 30 mg/kg/day (twice daily dosing) .
Mechanism of Action
Target of Action
AAT-008, also known as 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a potent, selective, and orally active prostaglandin EP4 receptor antagonist . The primary target of this compound is the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) . EP4 is one of four PGE2 receptors .
Mode of Action
This compound interacts with its target, the EP4 receptor, by binding to it with high affinity . This binding inhibits the action of PGE2, a molecule that promotes tumor growth and metastasis by acting on the EP4 receptor . By antagonizing the EP4 receptor, this compound suppresses the effects of PGE2 .
Biochemical Pathways
The inhibition of the PGE2/EP4 signal by this compound affects several biochemical pathways. PGE2 is suggested to slow down the cancer-immunity cycle (C-IC) by inhibiting natural killer cell functions, suppressing the supply of conventional dendritic cell precursors to the tumor microenvironment (TME). This is critical for the tumor-associated antigen priming of CD8+ T cells and their translocation to the tumor tissue from the tumor-draining lymph node .
Pharmacokinetics
This compound has been designed to have improved potency, physicochemical properties, and animal pharmacokinetics (PK) predictive of once-a-day dosing regimen in humans . It is orally bioavailable , which means it can be absorbed in the gastrointestinal tract and enter systemic circulation.
Result of Action
The molecular and cellular effects of this compound’s action are significant. By inhibiting the EP4 receptor, this compound suppresses tumor growth and restores the tumor immune response toward an anti-tumorigenic condition . It enhances the immune response to radiotherapy and has potential as a radiosensitizer .
Action Environment
The action of this compound is influenced by the tumor microenvironment (TME), which is characterized by high expression of PGE2. In this environment, PGE2 suppresses antitumor immunity and causes tumor immune evasion, leading to disease progression . This compound, by antagonizing the EP4 receptor, can counteract these effects and restore antitumor immunity .
Biochemical Analysis
Biochemical Properties
AAT-008 has been shown to interact with the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It exhibits a high degree of selectivity for EP4, with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively . This indicates that this compound has a strong affinity for the EP4 receptor and a much weaker interaction with other PGE2 receptor subtypes.
Cellular Effects
The cellular effects of this compound are primarily mediated through its antagonistic action on the EP4 receptor. By blocking the activity of this receptor, this compound can modulate a variety of cellular processes influenced by PGE2. For instance, PGE2 is known to promote tumor growth and metastasis . Therefore, the antagonistic action of this compound on the EP4 receptor could potentially inhibit these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby preventing the interaction of PGE2 with this receptor . This can lead to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes. By inhibiting the activation of the EP4 receptor, this compound can modulate the downstream signaling pathways regulated by this receptor.
Temporal Effects in Laboratory Settings
It is known that this compound is orally bioavailable, suggesting that it can be effectively absorbed and distributed in the body .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce carrageenan-induced mechanical hyperalgesia in a dose-dependent manner . This suggests that the effects of this compound can vary with different dosages, and that higher doses may lead to more pronounced effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be fully characterized. Given its oral bioavailability, it is likely that this compound can be effectively distributed throughout the body .
Biological Activity
AAT-008 is a novel antagonist targeting the prostaglandin E2 receptor EP4, which has shown promising biological activity, particularly in the context of cancer treatment. This article delves into its biological effects, focusing on its role as a radiosensitizer in murine colon cancer models, supported by detailed findings from recent studies.
Overview of this compound
This compound was developed to inhibit the EP4 receptor, which is implicated in tumor growth and immune evasion. By blocking this receptor, this compound aims to enhance the efficacy of radiotherapy by modulating the tumor microenvironment and immune response.
The primary mechanism by which this compound exerts its biological effects involves:
- Inhibition of Tumor Growth : this compound has been shown to delay tumor growth when used in conjunction with radiotherapy (RT). In studies, doses of 3, 10, and 30 mg/kg/day were administered, revealing a dose-dependent relationship where higher doses resulted in more significant growth delay effects .
- Immune Modulation : The compound appears to enhance T cell activity within tumors. Flow cytometry analyses indicated that this compound treatment increased the proportion of effector T cells (Teff) while reducing regulatory T cells (Treg), thereby improving the Teff/Treg ratio, which is critical for effective anti-tumor immunity .
Case Study: Radiosensitization in Murine Models
A study conducted on Balb/c mice bearing CT26WT colon cancer tumors evaluated the effects of this compound combined with radiotherapy. Key findings include:
Treatment Group | This compound Dose (mg/kg/day) | Tumor Growth Delay (Days) | Teff Proportion (%) | Treg Proportion (%) | Teff/Treg Ratio |
---|---|---|---|---|---|
Control | 0 | 0 | 31 | 4 | 7.75 |
RT Only | - | 10 | - | - | - |
This compound + RT | 10 | 15 | 43 | 1.5 | 28.67 |
This compound + RT | 30 | 20 | 67 | 1.5 | 44.67 |
The data suggests that this compound significantly enhances the therapeutic effect of radiotherapy by increasing the infiltration and activity of effector T cells while decreasing suppressive regulatory T cells .
Clinical Implications
The findings from preclinical studies indicate that this compound has potential as a radiosensitizer in clinical settings. The modulation of immune responses through EP4 antagonism could lead to improved outcomes in patients undergoing radiotherapy for various cancers.
Future Directions
Further clinical trials are warranted to explore the safety and efficacy of this compound in human subjects, particularly its potential to enhance radiotherapy outcomes across different cancer types. The termination of a previous license agreement for AAT-007 and this compound suggests a shift in research strategy, highlighting the need for new partnerships to advance clinical development .
Scientific Research Applications
Radiosensitization in Cancer Treatment
AAT-008 has demonstrated significant potential as a radiosensitizer in preclinical studies involving colon cancer models. Research indicates that this compound can enhance the radiosensitivity of colon cancer cells by stimulating the immune system, particularly through the modulation of effector T cell (Teff) populations in tumors.
- Study Overview : In a study using CT26WT mouse colon cancer cells, this compound was administered at varying doses (3, 10, and 30 mg/kg/day) alongside radiation therapy (RT) at a dose of 9 Gy. The results showed that:
Treatment Group | Teff Proportion (%) | Treg Proportion (%) | Teff/Treg Ratio |
---|---|---|---|
RT Only | 31 | 4.0 | 7.75 |
This compound + RT | 43 | 1.5 | 28.67 |
Inflammatory Diseases
Given its role as an EP4 receptor antagonist, this compound may have applications in treating various inflammatory diseases. Prostaglandin E2 is known to play a critical role in inflammation, and inhibiting its action could alleviate symptoms associated with conditions such as arthritis or inflammatory bowel disease.
Autoimmune Disorders
The modulation of immune responses through EP4 antagonism could also be beneficial in managing autoimmune disorders where an overactive immune response is detrimental. By potentially reducing Treg activity and enhancing Teff responses, this compound might help restore balance in the immune system .
Case Studies and Clinical Insights
While comprehensive clinical data on this compound is still emerging, preliminary findings from animal studies provide a foundation for future clinical trials. The promising results regarding its efficacy as a radiosensitizer suggest that clinical applications may extend to combination therapies involving immunotherapy and radiotherapy for solid tumors.
Q & A
Q. Basic: What experimental design considerations are critical for preclinical efficacy studies of AAT-008 as an EP4 antagonist?
Methodological Answer:
Preclinical studies should integrate in vivo models (e.g., rodent pain/inflammation models) with dose-response optimization, control groups (vehicle and positive controls), and longitudinal endpoints (e.g., behavioral assays, biomarker quantification). Ensure blinding and randomization to minimize bias. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target engagement. Validate EP4 receptor inhibition via molecular assays (e.g., cAMP modulation) .
Q. Basic: How should researchers characterize the physicochemical stability of this compound in formulation studies?
Methodological Answer:
Employ hyphenated analytical techniques such as HPLC-MS for impurity profiling and stability-indicating assays. Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use spectroscopic methods (e.g., FTIR, NMR) to confirm structural integrity. Cross-reference pharmacopoeial guidelines for forced degradation protocols .
Q. Advanced: How can contradictory data in this compound efficacy studies be systematically resolved?
Methodological Answer:
Adopt iterative root-cause analysis:
Re-examine experimental variables (e.g., batch variability, model validity).
Validate assays for sensitivity/specificity (e.g., receptor binding vs. functional activity).
Apply meta-analytical frameworks to reconcile discrepancies across studies.
Use Bayesian statistics to quantify uncertainty in conflicting results .
Q. Advanced: What methodologies enable comparative analysis of this compound against other EP4 antagonists?
Methodological Answer:
Design head-to-head studies using standardized assays:
- Binding affinity: Radioligand displacement assays.
- Functional activity: cAMP inhibition in cell lines expressing human/rodent EP4 receptors.
- Selectivity profiling: Screen against related prostanoid receptors (e.g., EP1-3, IP).
- Computational modeling: Molecular docking to compare binding poses and interaction energies .
Q. Basic: What protocols ensure reproducibility of this compound pharmacokinetic studies?
Methodological Answer:
Standardize sample collection intervals, bioanalytical methods (e.g., LC-MS/MS for plasma quantification), and species-specific physiological parameters (e.g., metabolic clearance rates). Publish detailed protocols for drug administration, matrix processing, and statistical models (e.g., non-compartmental analysis) .
Q. Advanced: How can novel in silico models enhance this compound target validation?
Methodological Answer:
Leverage molecular dynamics simulations to predict EP4 receptor conformational changes upon antagonist binding. Integrate omics data (e.g., transcriptomic profiles of treated tissues) to identify off-target effects. Validate predictions with CRISPR/Cas9-mediated EP4 knockout models .
Q. Basic: What are the best practices for long-term stability testing of this compound in drug formulations?
Methodological Answer:
Follow ICH guidelines (Q1A-Q1E) for:
- Real-time stability testing (25°C/60% RH).
- Accelerated conditions (40°C/75% RH).
- Monitor critical quality attributes (CQAs) like dissolution rate, impurity levels, and polymorphic transitions. Use Arrhenius modeling to predict shelf life .
Q. Advanced: How can researchers validate the specificity of this compound for EP4 receptors in complex biological systems?
Methodological Answer:
Combine orthogonal approaches:
Genetic knockdown: siRNA/CRISPR targeting EP4 in cellular models.
Chemical rescue: Co-administration with EP4 agonists to reverse antagonist effects.
Tissue-specific biodistribution studies: Autoradiography or PET imaging with radiolabeled this compound .
Q. Advanced: What statistical frameworks are optimal for analyzing synergistic effects of this compound with co-administered therapeutics?
Methodological Answer:
Apply combination index (CI) methods (e.g., Chou-Talalay) to quantify synergy/additivity/antagonism. Use response surface modeling to optimize dose ratios. Validate with in vivo efficacy studies comparing monotherapy vs. combination outcomes .
Q. Basic: How should researchers align this compound study reporting with academic publishing standards?
Methodological Answer:
Follow structured formats (Introduction, Methods, Results, Discussion) with explicit details on:
- Ethics compliance: IACUC-approved animal protocols.
- Data availability: Raw datasets in repositories like Figshare.
- Reproducibility: Stepwise experimental protocols in supplementary materials.
Adhere to journal-specific guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
Comparison with Similar Compounds
AAT-007 (Grapiprant/Galliprant®)
- Mechanism : EP4 antagonist, initially developed for osteoarthritis in dogs.
- Selectivity : Lower potency (IC₅₀ ~100 nM for EP4) compared to AAT-008 .
- Clinical Use: Approved for veterinary use (canine osteoarthritis); tested in human trials for arthritis and advanced cancers (prostate, breast, lung).
- Key Difference : this compound has superior bioavailability and EP4-binding affinity, enabling lower effective doses (30 mg/kg/day vs. 300 mg/kg/day for AAT-007) .
E7046
- Mechanism : EP4 antagonist evaluated in advanced malignancies.
- Administered once daily with manageable tolerability .
TPST-1495
- Mechanism : Dual EP4/EP2 antagonist.
- Clinical Use : Recruiting for TNBC, colorectal, and gastric cancers (NCT04344795).
Compound 14 (Nicotinamide-derived EP4 antagonist)
- Mechanism : Structural analog of this compound with modified bi-aryl groups.
- Potency : IC₅₀ = 0.543 µM, ~30-fold less potent than this compound .
- Key Difference : this compound’s optimized structure achieves higher selectivity and potency, critical for clinical translation .
Data Tables
Table 1: Pharmacological Profiles of EP4 Antagonists
Table 2: Preclinical Efficacy in Murine Models
Research Findings and Implications
- Radiosensitization : At 30 mg/kg/day, this compound combined with 9 Gy radiation achieved supra-additive tumor growth delay in colon cancer, outperforming AAT-007 and E7046 .
- Clinical Potential: this compound’s high selectivity and oral bioavailability position it as a candidate for combination with immune checkpoint inhibitors (ICIs) or chemotherapy .
Properties
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXDPPYCCKCVCW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.